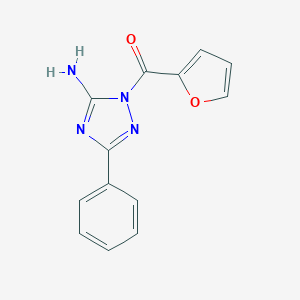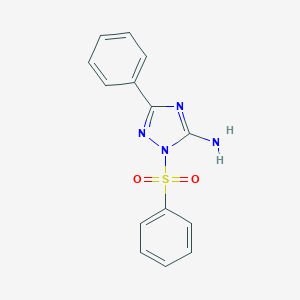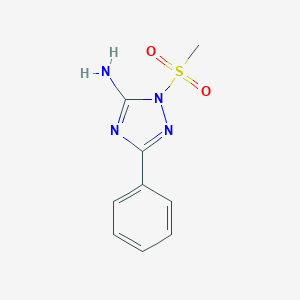![molecular formula C20H18Cl2N2O2S B379322 N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B379322.png)
N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a dichloroaniline moiety and a methylbenzenesulfonamide group. It is often used in research due to its specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of 3,4-dichloroaniline: This is achieved by chlorinating aniline in the presence of a suitable catalyst.
Reaction with benzaldehyde: The 3,4-dichloroaniline is then reacted with benzaldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Sulfonation: The amine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or anilines.
Scientific Research Applications
N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism by which N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The dichloroaniline moiety can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide
- N-{2-[(3,4-dichloroanilino)methyl]phenyl}-4-chlorobenzenesulfonamide
- N-{2-[(3,4-dichloroanilino)methyl]phenyl}-4-nitrobenzenesulfonamide
Uniqueness
This compound is unique due to its specific combination of dichloroaniline and methylbenzenesulfonamide groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it particularly valuable in various research and industrial applications.
Properties
Molecular Formula |
C20H18Cl2N2O2S |
|---|---|
Molecular Weight |
421.3g/mol |
IUPAC Name |
N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H18Cl2N2O2S/c1-14-6-9-17(10-7-14)27(25,26)24-20-5-3-2-4-15(20)13-23-16-8-11-18(21)19(22)12-16/h2-12,23-24H,13H2,1H3 |
InChI Key |
BCCVPFCODDCDPC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(2-naphthyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379239.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B379241.png)
![1-benzyl-3-(2-(2-(2-(3-benzyl-2-imino-2,3-dihydrobenzo[d]imidazol-1-yl)ethoxy)ethoxy)ethyl)-1H-benzo[d]imidazol-2(3H)-imine](/img/structure/B379242.png)

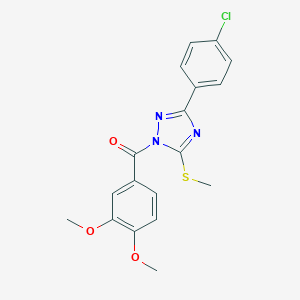
![4-{[3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]carbonyl}phenyl methyl ether](/img/structure/B379250.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379251.png)
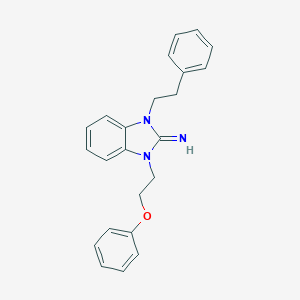
![[3-(4-Chlorophenyl)-5-(methylthio)-1,2,4-triazol-1-yl]-(2-furanyl)methanone](/img/structure/B379255.png)
![N-(4-{[3-(4-chlorophenyl)-5-(methylthio)-1H-1,2,4-triazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B379256.png)
